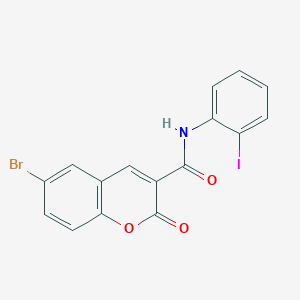

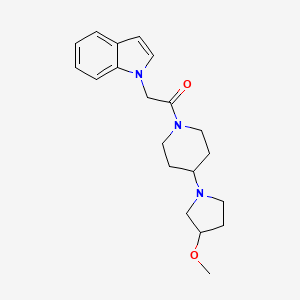

![molecular formula C16H20N2O4 B2664290 Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate CAS No. 1706459-13-3](/img/structure/B2664290.png)

Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate” is an organic compound that contains an indolizine core, which is a bicyclic structure consisting of a fused pyridine and pyrrole ring. It also has a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Scientific Research Applications

Metal-Free Synthesis of Key Structural Motifs : A study by Xie et al. (2019) describes a metal-free method for preparing quinoxaline-3-carboxylates and analogs, which are key structural motifs in bioactive natural products and synthetic drugs. This method involves the use of tert-butyl carbazate as a coupling reagent and is applicable for gram-scale synthesis. This process indicates the potential of using similar compounds in large-scale organic synthesis, highlighting their importance in drug development (Xie et al., 2019).

Synthesis of Fluorinated Pyrazole-4-carboxylic Acids : In the work of Iminov et al. (2015), tert-butyl 3-(methylamino)but-2-enoate, a related compound, was acylated with fluorinated acetic acid anhydrides. This led to the production of fluorinated pyrazole-4-carboxylic acids on a multigram scale, which is significant for the development of pharmaceuticals and agrochemicals (Iminov et al., 2015).

Hydroformylation of Oxazoline Derivatives : Kollár and Sándor (1993) reported the hydroformylation of Methyl (2 R )-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, yielding products important for the synthesis of homochiral amino acid derivatives. This indicates the compound's role in the synthesis of biologically relevant molecules (Kollár & Sándor, 1993).

Facile Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin : Carbone et al. (2013) synthesized a series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These compounds, which are deaza-analogues of the bis-indole alkaloid topsentin, were prepared in excellent yields, showcasing the efficiency of this synthetic method (Carbone et al., 2013).

Antioxidant Action of Chitosan Derivatives : Tan et al. (2018) discussed the synthesis of antioxidant materials based on chitosan derivatives bearing amino-containing groups, equipped with 1,2,3-triazole and 1,2,3-triazolium. These derivatives showed enhanced antioxidant activities compared to pristine chitosan, indicating their potential biomedical applications (Tan et al., 2018).

Properties

IUPAC Name |

methyl 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]indolizine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-12(17-15(20)22-16(2,3)4)11-8-6-7-9-18(11)13(10)14(19)21-5/h6-9H,1-5H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCFELSVVMQTHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1NC(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2664207.png)

![5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B2664217.png)

![4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde](/img/structure/B2664220.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2664221.png)

![N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2664225.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)